7-Bromo-8-methoxy-5-methyl-1,6-naphthyridine
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Overview
Description
7-Bromo-8-methoxy-5-methyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine core with bromine, methoxy, and methyl substituents, making it a unique molecule with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methoxy-5-methyl-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-methoxy-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions with arylboronic acids to form arylated products.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.
Scientific Research Applications
7-Bromo-8-methoxy-5-methyl-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methoxy-5-methyl-1,6-naphthyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 8-Bromo-5-methoxy-1,6-naphthyridine
- 1,5-Naphthyridines
- 1,8-Naphthyridines
Comparison: Compared to other naphthyridines, 7-Bromo-8-methoxy-5-methyl-1,6-naphthyridine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its bromine and methoxy groups make it particularly interesting for further functionalization and potential therapeutic applications .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
7-bromo-8-methoxy-5-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C10H9BrN2O/c1-6-7-4-3-5-12-8(7)9(14-2)10(11)13-6/h3-5H,1-2H3 |
InChI Key |
ZXACCBWTSVPOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C(=N1)Br)OC |
Origin of Product |
United States |
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